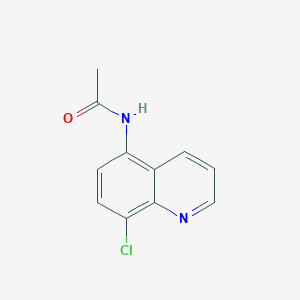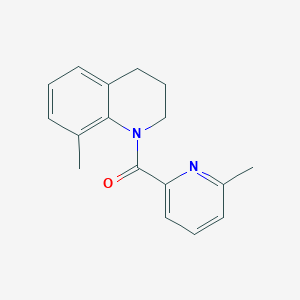
N-(8-chloroquinolin-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(8-chloroquinolin-5-yl)acetamide, also known as CQMA, is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. CQMA is a derivative of chloroquine, which is a well-known antimalarial drug. However, CQMA has been found to have a broader range of pharmacological effects than chloroquine, making it a promising compound for further research.
作用机制
The exact mechanism of action of N-(8-chloroquinolin-5-yl)acetamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various cellular pathways such as autophagy, apoptosis, and inflammation. N-(8-chloroquinolin-5-yl)acetamide has also been found to inhibit the activity of various enzymes such as topoisomerase II and III, which are involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(8-chloroquinolin-5-yl)acetamide has been found to have various biochemical and physiological effects on the body. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. N-(8-chloroquinolin-5-yl)acetamide has also been found to modulate the activity of various cytokines and chemokines, which are involved in the immune response.
实验室实验的优点和局限性
One of the main advantages of using N-(8-chloroquinolin-5-yl)acetamide in lab experiments is its broad range of pharmacological effects. This makes it a versatile compound that can be used in various research areas. Additionally, N-(8-chloroquinolin-5-yl)acetamide is relatively easy to synthesize, making it readily available for research purposes.
However, one of the limitations of using N-(8-chloroquinolin-5-yl)acetamide in lab experiments is its potential toxicity. N-(8-chloroquinolin-5-yl)acetamide has been found to exhibit cytotoxic effects on normal cells at high concentrations, which may limit its therapeutic applications.
未来方向
There are several future directions for research on N-(8-chloroquinolin-5-yl)acetamide. One potential area of research is the development of N-(8-chloroquinolin-5-yl)acetamide-based therapies for cancer and autoimmune disorders. Another area of research is the optimization of the synthesis method for N-(8-chloroquinolin-5-yl)acetamide, which may improve its yield and purity. Additionally, further studies are needed to elucidate the exact mechanism of action of N-(8-chloroquinolin-5-yl)acetamide and its potential toxicity.
合成方法
N-(8-chloroquinolin-5-yl)acetamide can be synthesized using a simple and efficient method that involves the reaction of 8-chloroquinoline with acetic anhydride and glacial acetic acid. The reaction is typically carried out under reflux conditions, and the product is obtained in good yields.
科学研究应用
N-(8-chloroquinolin-5-yl)acetamide has been studied extensively for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and infectious diseases. In cancer research, N-(8-chloroquinolin-5-yl)acetamide has been shown to exhibit cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(8-chloroquinolin-5-yl)acetamide has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
In autoimmune disorders, N-(8-chloroquinolin-5-yl)acetamide has been shown to have immunomodulatory effects by regulating the activity of immune cells such as T cells and macrophages. This makes it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
In infectious diseases, N-(8-chloroquinolin-5-yl)acetamide has been found to exhibit antiviral activity against various viruses such as Zika virus, dengue virus, and HIV-1. N-(8-chloroquinolin-5-yl)acetamide has also been shown to inhibit the replication of the malaria parasite, making it a potential candidate for the treatment of malaria.
属性
IUPAC Name |
N-(8-chloroquinolin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-7(15)14-10-5-4-9(12)11-8(10)3-2-6-13-11/h2-6H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCINXDRCVRUDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C=CC=NC2=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7509811.png)






![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)


![(3E)-3-[(1-methylpyrazol-4-yl)methylidene]-1H-indol-2-one](/img/structure/B7509907.png)
